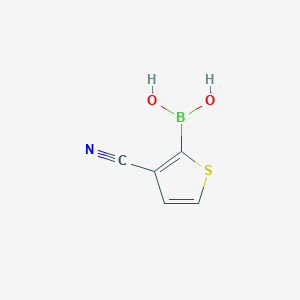
(3-Cyanothiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyanothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid group and a cyano group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene (such as 3-bromo-2-cyanothiophene) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(3-Cyanothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution of the cyano group.
科学研究应用
(3-Cyanothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Employed in the design of sensors for detecting various analytes, including sugars and other biomolecules.
作用机制
The mechanism of action of (3-Cyanothiophen-2-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In medicinal chemistry, the cyano and boronic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions, modulating their activity.
相似化合物的比较
Similar Compounds
(3-Cyanophenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2-Thiophenyl)boronic acid: Lacks the cyano group, making it less reactive in certain applications.
(3-Bromothiophen-2-yl)boronic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and applications.
Uniqueness
(3-Cyanothiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
属性
分子式 |
C5H4BNO2S |
|---|---|
分子量 |
152.97 g/mol |
IUPAC 名称 |
(3-cyanothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
InChI 键 |
RBJWBXOJRHBDRO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CS1)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


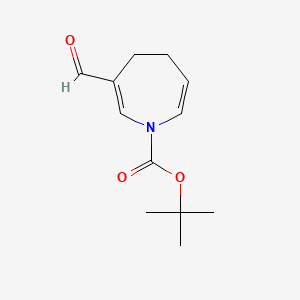

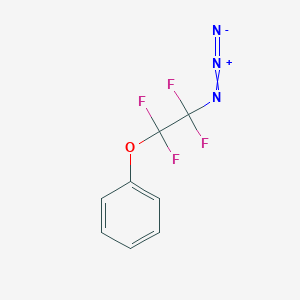
amine](/img/structure/B15300194.png)
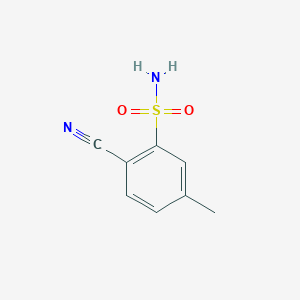
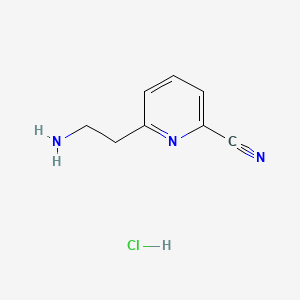
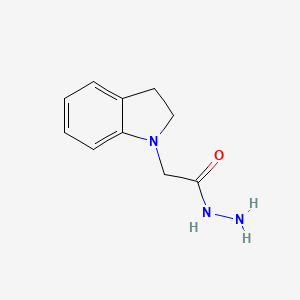
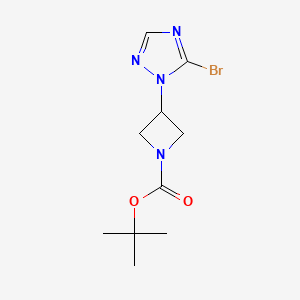
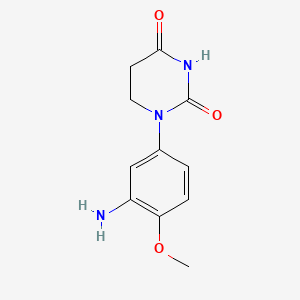

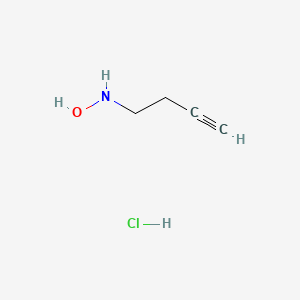
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


